1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid is a sulfonic acid compound characterized by its unique structure, which includes a cyclohexane ring, a methyl group, and a prop-1-en-2-yl group. This compound is of interest in various fields due to its potential applications in organic synthesis and as a building block for more complex molecules. The compound's distinctive features arise from the presence of the sulfonic acid functional group, which enhances its solubility and reactivity.
This compound can be synthesized through various chemical methods, primarily involving the introduction of specific functional groups into a cyclohexane framework. The synthesis typically involves starting materials that are readily available in chemical laboratories.
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid belongs to the class of organosulfur compounds, specifically sulfonic acids. It can be classified based on its functional groups and structural characteristics.
The synthesis of 1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid generally follows these major steps:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and the presence of catalysts to ensure high yields and purity of the final product.
The molecular structure of 1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid can be represented as follows:
Property | Data |
---|---|
CAS Number | 805184-60-5 |
Molecular Formula | C10H18O3S |
Molecular Weight | 218.32 g/mol |
IUPAC Name | 1-methyl-4-prop-1-en-2-ylcyclohexane-1-sulfonic acid |
InChI | InChI=1S/C10H18O3S/c1-8(2)9-4-6... |
InChI Key | CSFBNFNTRWHUIX-UHFFFAOYSA-N |
Canonical SMILES | CC(=C)C1CCC(CC1)(C)S(=O)(=O)O |
The structure features a cyclohexane ring with substituents that provide unique chemical properties.
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid can undergo several chemical reactions:
These reactions require specific conditions to optimize yields and selectivity for desired products.
The mechanism of action for 1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid involves its interaction with molecular targets through hydrogen bonding and ionic interactions due to the sulfonic acid group. This functional group significantly influences the compound's reactivity and biological activity by enhancing solubility and facilitating interactions with other molecules.
The physical properties include:
Key chemical properties include:
Relevant data indicates that this compound exhibits unique solubility characteristics that make it useful in various chemical applications.
The primary applications of 1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid include:
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9